3'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Overview
Description
3’-Trifluoromethoxy-biphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The IUPAC name of this compound is 4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carbaldehyde . The InChI code is 1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.22 g/mol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescence Probe Development
The development of fluorescence probes for biological applications represents a significant area of research. For example, a study designed a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe showed high selectivity and sensitivity toward homocysteine in the presence of other amino acids, with a detection limit of 3.05 × 10–6 M. The mechanism was explored through NMR titration experiments and mass spectrometry, demonstrating its potential for researching the effects of homocysteine in biological systems (Yicheng Chu et al., 2019).
Novel Synthetic Methodologies
Research into new synthetic methodologies utilizing similar compounds includes the exploration of novel photochemically-mediated cyclization for the synthesis of phenanthridines. This approach showcases the utility of biphenyl-carbaldehydes in synthesizing complex heterocyclic compounds, contributing to advancements in synthetic organic chemistry and potentially aiding in the development of new pharmaceuticals and materials (Songeziwe Ntsimango et al., 2021).
Antimicrobial Agent Synthesis
Another research application involves the synthesis of new compounds with potential antimicrobial properties. A study synthesized a series of compounds via a Vilsmeier–Haack formylation, showing broad-spectrum antimicrobial activities. These findings underscore the potential of utilizing trifluoromethoxy-biphenyl-carbaldehyde derivatives in developing new antimicrobial agents (Manjunatha Bhat et al., 2016).
Tuberculosis Inhibition
The synthesis and evaluation of N-substituted-phenyl-1,2,3-triazole derivatives for inhibiting Mycobacterium tuberculosis highlight another research direction. These compounds, including carbaldehyde derivatives, showed significant activity against the tuberculosis bacterium, presenting a promising avenue for tuberculosis treatment research (M. Costa et al., 2006).
Nanocatalysis in Organic Synthesis
The green and sustainable synthesis of knoevenagel condensed products using nanocatalysts demonstrates the role of similar carbaldehydes in facilitating environmentally friendly chemical reactions. This work contributes to the field of green chemistry by providing a more efficient and eco-friendly approach to synthesizing important organic compounds (Yogita Madan, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMZLWXOMHFXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695255 | |
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473257-33-9 | |
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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